REACTION_CXSMILES
|
C(=O)(O)[O-].[Na+].Br.Br[C:8]1[S:12][C:11]([NH2:13])=[N:10][CH:9]=1.[N:14]1([CH2:19][CH2:20][SH:21])[CH2:18][CH2:17][CH2:16][CH2:15]1>C(O)(C)C>[N:14]1([CH2:19][CH2:20][S:21][C:8]2[S:12][C:11]([NH2:13])=[N:10][CH:9]=2)[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1,2.3|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.53 kg
|
Type
|
reactant
|
Smiles
|
Br.BrC1=CN=C(S1)N
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.06 kg
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)CCS
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred at 60° C. for 96 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased to 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Most of the isopropanol is removed under vacuum
|
Type
|
ADDITION
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Details
|
Saturated aqueous sodium bicarbonate (4 L) is added
|
Type
|
STIRRING
|
Details
|
the resulting mixture is stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with three 4 L portions of an isopropanol/chloroform solution (1:9)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting residue is triturated with 3 L of diethylether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)CCSC1=CN=C(S1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |